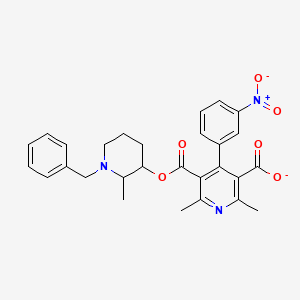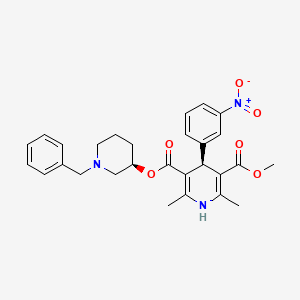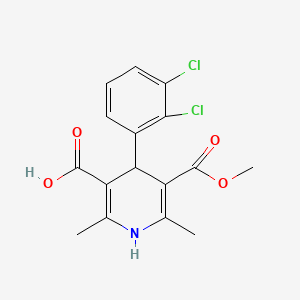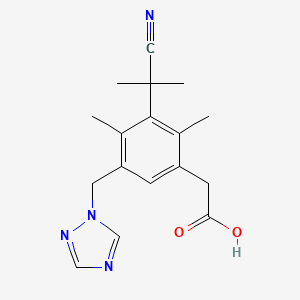
Decitabine Impurity 6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decitabine Impurity 6, also known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis (4-methylbenzoate), is a chemical compound related to Decitabine . Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used to treat myelodysplastic syndromes .
Synthesis Analysis
Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP, a good substrate for DNA polymerase alpha . Deamination of decitabine or 5-aza-dCMP results in a complete loss of activity . The stability of decitabine in various conditions has been studied using liquid chromatography–tandem mass spectrometry analysis .Molecular Structure Analysis
The molecular structure of Decitabine Impurity 6 is represented by the SMILES notation:O=C (C1=CC=C (C)C=C1)O [C@H] (CO [C@@H] (OC)C2) [C@H]2OC (C3=CC=C (C)C=C3)=O . Physical And Chemical Properties Analysis
Decitabine is an anticancer chemotherapy drug . Its stability has been investigated in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Wissenschaftliche Forschungsanwendungen
Enhancing Anti-Tumor Immune Response
Decitabine Impurity 6 has been found to augment the activation and anti-tumor immune response of IFN-γ+ CD4+ T cells . This is achieved through enhancing IκBα degradation and NF-κB activation . The treatment promotes the proliferation and activation of sorted CD4+ T cells, with an increased frequency of IFN-γ+ Th1 subset and enhanced cytolytic activity both in vitro and in vivo .
Modulating T-cell Homeostasis
Decitabine Impurity 6 has been shown to modulate T-cell homeostasis . It promotes the generation and differentiation of regulatory T (Treg) cells and augments their immunosuppressive function . This effect has been observed both in vitro and in vivo .
Restoring Immune Tolerance
In the context of immune thrombocytopenia (ITP), Decitabine Impurity 6 has been found to restore immune tolerance . It achieves this by modulating Treg cells and inhibiting STAT3 activation . This effect has been observed in patients who received low-dose decitabine .
Treatment of Myelodysplastic Syndromes
Decitabine, the parent compound of Decitabine Impurity 6, is used to treat myelodysplastic syndromes . While the specific role of Decitabine Impurity 6 in this context is not clear, it’s possible that it may contribute to the therapeutic effects of the parent compound.
Research Use
Decitabine Impurity 6 is often used in research settings . It’s used as an analytical reagent and standard in various laboratory procedures .
Chromatography Standards
Decitabine Impurity 6 is used as a standard in chromatography . This helps in the identification and quantification of compounds in a mixture .
Wirkmechanismus
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .
Biochemical Pathways
Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .
Pharmacokinetics
The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 6 can be accomplished through a series of chemical reactions starting with commercially available starting materials.", "Starting Materials": ["5-Azacytidine", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrogen chloride gas"], "Reaction": ["1. 5-Azacytidine is reacted with ethyl chloroformate and triethylamine in methanol to form the intermediate ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate.", "2. The intermediate is then treated with hydrogen chloride gas to form the final product, Decitabine Impurity 6."] } | |
CAS-Nummer |
78185-66-7 |
Molekularformel |
C22H24O6 |
Molekulargewicht |
384.43 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
